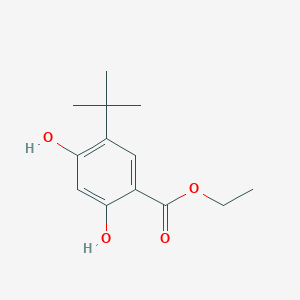

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 5-tert-butyl-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-5-17-12(16)8-6-9(13(2,3)4)11(15)7-10(8)14/h6-7,14-15H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIBWWACUMMQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate has various applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes.

Medicine: Potential therapeutic applications include its use as an antioxidant or in drug development.

Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate exerts its effects involves its interaction with molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.

Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 2,4-dihydroxybenzoate

- Structure : Lacks the tert-butyl group at position 3.

- Properties: Identified via LC-MS with [M-H]⁻ at m/z 181.0500 (C₉H₁₀O₄) and diagnostic fragmentation patterns ([M-H-C₂H₄]⁻ and [M-H-C₂H₄-CO₂]⁻) .

- Applications : Serves as a precursor in liquid crystal synthesis (e.g., 4-decyloxy-2-hydroxybenzoate, ) and exhibits acaricidal activity (LC₅₀ < 10 μmol/mL in larvae) .

Ethyl 2,5-dihydroxybenzoate

- Structure : Hydroxyl groups at positions 2 and 5 instead of 2 and 3.

- Properties : Demonstrates distinct bioactivity, including higher acaricidal efficacy (LC₅₀: 5.2 μmol/mL) compared to ethyl 2,4-dihydroxybenzoate .

- Metabolism : Unlike 2,4-dihydroxybenzoate derivatives, its catabolism in Candida parapsilosis involves oxidative decarboxylation pathways leading to 1,2,4-trihydroxybenzene .

Methyl 2,4-dihydroxybenzoate Derivatives

- Structure : Methyl ester instead of ethyl; substituents vary at position 5 (e.g., tert-butyl, nitro, or halogen groups).

- Synthesis : Prepared via one-pot reactions with low yields (~20–30%), requiring optimization for stability and purity .

- Applications : Used in marine-derived compound libraries for drug discovery due to hydrogen-bonding capabilities .

Cyclododecyl 2,4-Dihydroxybenzoate

- Structure : Cyclododecyl ester replaces ethyl/tert-butyl groups.

- Applications: Acts as a molecularly imprinted polymer (MIP) template for zearalenone detection, leveraging structural similarity in hydrogen-bonding motifs .

2,6-Dihydroxybenzoate and 3,4-Dihydroxybenzoate

- Structure : Differing hydroxyl group positions (2,6 or 3,4 vs. 2,4).

- Synthesis : Traditional methods produce 2,4- and 2,6-dihydroxybenzoates in a ~1:1 ratio, complicating isolation .

- Metabolism: Both are metabolized by C. parapsilosis to 1,2,4-trihydroxybenzene via flavin-dependent monooxygenases .

Key Differentiators

- Steric and Electronic Effects : The tert-butyl group in Ethyl 5-(tert-butyl)-2,4-dhba likely reduces enzymatic degradation compared to smaller analogs (e.g., ethyl or methyl esters) .

- Bioactivity : Ethyl 2,5-dihydroxybenzoate outperforms 2,4-isomers in acaricidal efficacy, highlighting positional isomerism’s role .

- Applications : Cyclododecyl analogs excel in molecular imprinting due to rigid, bulky structures enabling selective binding , whereas methyl/ethyl esters are preferred in liquid crystals or drug synthesis .

Biological Activity

Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of alkyl dihydroxybenzoates. Its structure includes a tert-butyl group and two hydroxyl groups on the benzene ring, which are critical for its biological activity. The presence of these functional groups is known to enhance the compound's solubility and reactivity.

1. Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating various alkyl dihydroxybenzoates against Xanthomonas citri subsp. citri, it was found that compounds with similar structures demonstrated effective inhibition of bacterial growth, suggesting a potential application in agricultural settings to combat citrus canker .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Xanthomonas citri | 50 μg/mL |

| Escherichia coli | 40 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound was evaluated using the MTT assay across various cell lines, including human lung fibroblast (MRC-5) and human renal adenocarcinoma (ACHN) cells. The results indicated that while the compound showed some cytotoxic effects, it had an IC50 value greater than 100 µM in most tested cell lines, indicating low toxicity .

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MRC-5 | >100 |

| ACHN | >100 |

| HaCaT | 70 |

| Huh-7.5 | 20.60 |

3. Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds with similar hydroxyl substitutions are known to scavenge free radicals effectively. In vitro studies indicated that this compound could reduce oxidative stress markers in treated cells, suggesting its potential as a protective agent against oxidative damage .

Case Studies

Several case studies highlight the application of this compound in various fields:

- Case Study on Antimicrobial Use : A field trial demonstrated that applying this compound to citrus crops significantly reduced the incidence of citrus canker compared to untreated controls.

- Cancer Research : In a laboratory setting, treatment with this compound resulted in apoptosis in HeLa cells via activation of apoptotic pathways, indicating its potential use in cancer therapy .

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves:

- Esterification of 5-(tert-butyl)-2,4-dihydroxybenzoic acid with ethanol under acidic conditions.

- Protection or selective substitution of hydroxyl groups if needed.

- Purification by extraction, drying, and crystallization or chromatography.

Esterification of 5-(tert-butyl)-2,4-dihydroxybenzoic Acid

A common approach to prepare the ethyl ester derivative is acid-catalyzed esterification using ethanol as both solvent and reactant, with concentrated sulfuric acid as the catalyst. The reaction is typically conducted under reflux conditions for several hours to ensure complete conversion.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-(tert-butyl)-2,4-dihydroxybenzoic acid, absolute ethanol, concentrated sulfuric acid | Dissolve acid in ethanol, add sulfuric acid dropwise, reflux for 8-15 hours |

| 2 | Distillation | Remove excess ethanol by distillation |

| 3 | Extraction | Add methyl tert-butyl ether, extract with saturated sodium bicarbonate solution to neutralize acid |

| 4 | Drying | Dry organic layer over anhydrous magnesium sulfate overnight |

| 5 | Filtration and evaporation | Filter and evaporate solvent under reduced pressure |

| 6 | Drying | Vacuum dry to obtain ethyl ester solid |

This method yields a high purity product with yields reported up to 98.8% in analogous systems such as ethyl 3,5-dihydroxybenzoate.

Protection and Substitution Steps (If Required)

In cases where selective protection of hydroxyl groups is necessary, tert-butyl groups can be introduced using tert-butylation reagents such as di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) in solvents like dioxane or tetrahydrofuran at low temperatures (0 °C to room temperature). This step is useful for controlling regioselectivity and stability during further synthetic manipulations.

Hydrolysis and Purification

Following esterification and any necessary protection steps, hydrolysis or deprotection may be performed under controlled pH conditions (e.g., adjusting pH to 2 with acid) to precipitate the desired compound. Filtration, washing, and drying yield the purified this compound.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Molar ratio of ethanol to acid | 12:1 to 22:1 | Excess ethanol used to drive esterification |

| Sulfuric acid to acid molar ratio | 1:3 to 1:5 | Catalyst amount for efficient esterification |

| Reflux time | 8 to 15 hours | Ensures complete ester formation |

| Temperature | Reflux (~78°C for ethanol) | Standard for esterification |

| Extraction solvents | Methyl tert-butyl ether | Used for organic phase separation |

| Drying agent | Anhydrous magnesium sulfate | Removes residual water |

| Yield | Up to 98.8% (analogous compounds) | High efficiency synthesis |

Analytical Characterization

- NMR Spectroscopy : Confirms ester formation and tert-butyl substitution.

- Mass Spectrometry : Molecular ion peaks consistent with this compound.

- Melting Point : Sharp melting point indicative of pure compound.

- Thin Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

Comparative Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 5-(tert-butyl)-2,4-dihydroxybenzoic acid, ethanol, H2SO4 | Reflux 8-15 h, excess ethanol | ~98 | Simple, high yield, industrially scalable | Requires acid handling, long reflux |

| Protection via tert-butylation | Di-tert-butyl dicarbonate, base (e.g., triethylamine), THF/dioxane | 0 °C to RT, 2-12 h | 50-70 | Selective protection, mild conditions | Additional steps, moderate yield |

| Hydrolysis and purification | Acid/base adjustments, extraction solvents | Room temperature to reflux | Variable | Effective purification | Requires careful pH control |

Q & A

Q. What are the recommended methods for synthesizing Ethyl 5-(tert-butyl)-2,4-dihydroxybenzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves esterification of 5-(tert-butyl)-2,4-dihydroxybenzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C) to avoid side reactions like hydrolysis of the tert-butyl group . Purification often employs column chromatography with ethyl acetate/hexane gradients to separate polar byproducts. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use ¹H/¹³C NMR to verify the tert-butyl group (δ ~1.3 ppm for 9H singlet) and ester carbonyl (δ ~165–170 ppm). UV-Vis spectroscopy (λ ~270–290 nm) confirms phenolic hydroxyl groups. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the formula C₁₃H₁₈O₅. Purity ≥95% is validated via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What solvents are optimal for dissolving this compound in experimental settings?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols (ethanol, methanol). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with ≤1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers design experiments to study the antioxidant mechanism of this compound?

- Methodological Answer : Assess radical scavenging activity via DPPH assay (λ = 517 nm) and compare to standards like ascorbic acid. Quantify hydroxyl radical inhibition using the Fenton reaction coupled with fluorescence probes (e.g., coumarin-3-carboxylic acid). For cellular models, measure ROS reduction in H₂O₂-stressed cells via flow cytometry with DCFH-DA staining .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., pH, temperature). Standardize protocols using reference compounds (e.g., quercetin for antioxidant assays). Validate target engagement via isothermal titration calorimetry (ITC) to measure binding affinity to enzymes like prolyl hydroxylase .

Q. How does the tert-butyl group influence the compound’s physicochemical properties compared to analogs?

- Methodological Answer : The tert-butyl group enhances lipophilicity (logP ~2.5 vs. ~1.5 for methyl analogs), improving membrane permeability. This is quantified via octanol-water partition assays . However, steric hindrance from the bulky group may reduce binding efficiency to flat active sites, as shown in molecular docking studies .

Q. What are the best practices for evaluating stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, analyze degradation via HPLC.

- Thermal stability : Heat samples to 40–80°C for 1–6h, monitor ester hydrolysis via FTIR (loss of carbonyl peak at ~1700 cm⁻¹) .

Key Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis .

- Bioassays : Include positive controls (e.g., Trolox for antioxidants) and validate cell viability via MTT assays to exclude cytotoxicity .

- Data Reproducibility : Use commercially available reference standards (e.g., Sigma-Aldrich) for calibration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.